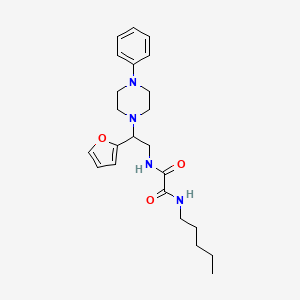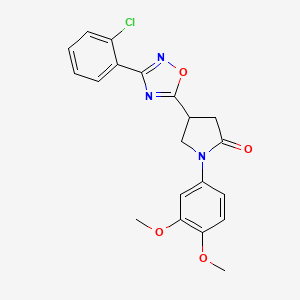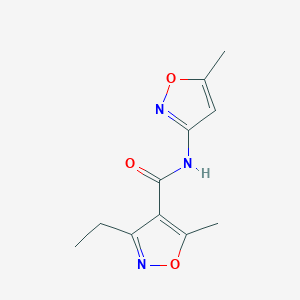![molecular formula C14H15NO3 B2976632 ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate CAS No. 404892-81-5](/img/structure/B2976632.png)
ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but unlike those compounds, it has a nitrogen atom in its ring . It’s colorless, but older samples can appear red because of the traces of its red-violet oxidation product . Ethyl is a functional group in organic chemistry, it refers to an alkane minus one hydrogen, resulting in a composition of –C2H5 . The phenoxy group is a functional group in organic chemistry that has the structure Ar–O, where Ar represents any derived aromatic compound .
Molecular Structure Analysis
The molecular structure of a compound similar to “ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate” would likely involve a pyrrole ring attached to a phenyl group via an oxygen atom, with an ethyl group attached to the acetate functional group .Chemical Reactions Analysis
The chemical reactions of pyrrole-based compounds are quite diverse, including reactions like electrophilic substitution and nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Synthesis
- Phenolic compounds, including those similar in structure to ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate, have been isolated from natural sources and identified for their significant antioxidant activities. Such compounds may be influenced by the number of hydroxyls in their aromatic rings, suggesting potential research applications in developing antioxidants (Zijia Zhang et al., 2009).
Organic Synthesis Applications
- This compound, due to its structural features, could be useful in organic synthesis, as demonstrated by research on the synthesis of highly functionalized tetrahydropyridines. This showcases the potential for compounds with similar structures to be intermediates in complex synthetic routes (Xue-Feng Zhu et al., 2003).
Potential Applications in Material Science
- The study of polymer synthesis, particularly those incorporating phenolic structures similar to this compound, indicates potential applications in creating electroactive materials. These materials can be used in electronics and for developing new functional materials with specific optical or electrical properties (I. Kaya & A. Aydın, 2012).
Chemical Constituent Analysis
- The compound has relevance in chemical analysis studies, particularly in the identification and characterization of novel chemical constituents from natural or synthetic sources. This can lead to the discovery of new molecules with potential applications in pharmaceuticals, agrochemicals, or material science (Hong-Hua Wu et al., 2009).
Potential as a Building Block in Heterocyclic Chemistry
- Research on the synthesis of novel heterocyclic compounds using precursors with functionalities similar to this compound suggests its potential as a versatile building block in the design of biologically active molecules. These molecules could be of interest in the development of new drugs or agrochemicals (S. Y. Solodukhin et al., 2004).
Wirkmechanismus
Target of Action
The primary targets of ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate are enoyl ACP reductase and dihydrofolate reductase (DHFR) . These enzymes play crucial roles in bacterial metabolism, making them attractive targets for antibacterial and antitubercular agents .
Mode of Action
This compound interacts with its targets by binding to the active sites of enoyl ACP reductase and DHFR . This binding interaction inhibits the activity of these enzymes, disrupting their normal function .
Biochemical Pathways
The inhibition of enoyl ACP reductase and DHFR affects the fatty acid synthesis and folate metabolism pathways respectively . The disruption of these pathways hampers the growth and proliferation of bacteria, leading to their eventual death .
Pharmacokinetics
These properties impact the bioavailability of the compound, influencing its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and proliferation . By inhibiting key enzymes in bacterial metabolism, the compound exerts its antibacterial and antitubercular properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-(4-pyrrol-1-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-17-14(16)11-18-13-7-5-12(6-8-13)15-9-3-4-10-15/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINKONVSALGPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2976560.png)

![1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2976564.png)




![N-[4-(2-{2-[(methylamino)carbonothioyl]hydrazino}-2-oxoethoxy)phenyl]acetamide](/img/structure/B2976570.png)
![1-[2-Oxo-2-[(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2976571.png)